Cas no 52989-50-1 (L-Proline, 5-oxo-,1-methylethyl ester)
L-Proline, 5-oxo-,1-methylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- L-Proline, 5-oxo-,1-methylethyl ester
- isopropyl 5-oxo-L-prolinate
- propan-2-yl (2S)-5-oxopyrrolidine-2-carboxylate
- (S)-iso-Propyl pyroglutamate
- 5-Oxo-L-proline 1-methylethyl ester
- isopropyl (+)-L-pyroglutamate
- isopropyl (S)-(-)-2-pyrrolidone-5-carboxylate
- isopropyl pyrrolidin-5-one-2(S)-carboxylate
- L-Pyroglutamic acid isopropyl ester
- pyroglutamic acid iso-propyl ester
- NSC-134259
- CHEMBL4245646
- Isopropyl PCA
- L-Proline, 5-oxo-, 1-methylethyl ester
- Isopropyl (S)-5-oxopyrrolidine-2-carboxylate
- EINECS 258-285-4
- isopropyl pyroglutamate
- SCHEMBL2241494
- Q27272812
- 9O665H5F8N
- UNII-9O665H5F8N
- 52989-50-1
- VAMACTIVE 51
- IZHXNBPKBCUDOZ-LURJTMIESA-N
- NS00057320
- PROLINE, 5-OXO-, 1-METHYLETHYL ESTER
- ISOPROPYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE
- DTXSID801293345
- F97759
- propan-2-yl 5-oxopyrrolidine-2-carboxylate
- NSC 134259
- ISOPROPYL PCA [INCI]
-
- Inchi: 1S/C8H13NO3/c1-5(2)12-8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1
- InChI Key: IZHXNBPKBCUDOZ-LURJTMIESA-N
- SMILES: O(C(C)C)C([C@@H]1CCC(N1)=O)=O
Computed Properties
- Exact Mass: 171.08959
- Monoisotopic Mass: 171.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4A^2
- XLogP3: 0.4
Experimental Properties
- Density: 1.124
- Boiling Point: 314.5°Cat760mmHg
- Flash Point: 144°C
- Refractive Index: 1.465
- PSA: 55.4
- LogP: 0.54540
L-Proline, 5-oxo-,1-methylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1565792-1g |
Isopropyl (S)-5-oxopyrrolidine-2-carboxylate |
52989-50-1 | 98% | 1g |
¥10113.00 | 2024-05-10 |
L-Proline, 5-oxo-,1-methylethyl ester Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on L-Proline, 5-oxo-,1-methylethyl ester
L-Proline, 5-Oxo-, 1-Methylethyl Ester: A Comprehensive Overview
The compound with CAS No. 52989-50-1, commonly referred to as L-Proline, 5-Oxo-, 1-Methylethyl Ester, is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of L-proline, a naturally occurring amino acid, and has gained attention due to its unique properties and potential applications in various industries.
L-Proline is a cyclic secondary amino acid that plays a crucial role in various biological processes, including collagen synthesis and intracellular signaling. The introduction of the 5-Oxo- group and the 1-Methylethyl Ester modification in this compound enhances its chemical stability and bioavailability, making it a valuable compound for research and development purposes.
The CAS No. 52989-50-1 designation is essential for identifying this compound in scientific literature and databases, ensuring consistency in its reference across various studies and applications. The compound's structure consists of a proline backbone with a ketone group at the 5-position and an ester group derived from isopropyl alcohol at the 1-position.
Recent studies have explored the potential of L-Proline, 5-Oxo-, 1-Methylethyl Ester in drug delivery systems due to its ability to enhance the solubility and stability of hydrophobic drugs. This property makes it an attractive candidate for developing more effective pharmaceutical formulations.
In addition to its pharmaceutical applications, this compound has shown promise in the field of biochemistry as a precursor for synthesizing other bioactive molecules. Its unique structure allows for selective reactions under mild conditions, making it a versatile building block in organic synthesis.
The synthesis of CAS No. 52989-50-1 involves multi-step chemical reactions, including oxidation and esterification processes. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring the compound's reliability for various applications.
From an environmental perspective, the biodegradability of L-Proline, 5-Oxo-, 1-Methylethyl Ester has been studied to assess its impact on ecosystems. Results indicate that it degrades efficiently under aerobic conditions, minimizing its environmental footprint.
In conclusion, CAS No. 52989-50-1 (L-Proline, 5-Oxo-, 1-Methylethyl Ester) is a versatile compound with diverse applications in pharmaceuticals, biochemistry, and organic synthesis. Its unique chemical properties and recent advancements in its utilization highlight its importance as a valuable tool in modern scientific research.
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